

(S)-Minzasolmin: A Comparative Analysis of a Discontinued Parkinson's Disease Candidate

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Compound of Interest

Compound Name: (S)-Minzasolmin

Cat. No.: B12382565

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The clinical development of **(S)-Minzasolmin** (UCB0599), an investigator oral, small molecule inhibitor of alpha-synuclein misfolding, for the treatment of Parkinson's disease has been terminated. The pivotal Phase 2 ORCHESTRA study failed to meet its primary and secondary endpoints, demonstrating no significant difference in disease progression compared to placebo. This outcome has shifted focus towards alternative therapeutic strategies, including those targeting extracellular alpha-synuclein and dopaminergic pathways.

This guide provides a comprehensive comparison of **(S)-Minzasolmin** with two other investigational therapies for Parkinson's disease: prasinezumab, an antibody targeting extracellular alpha-synuclein aggregates, and glovadalen, a dopamine D1 receptor positive allosteric modulator. The analysis is based on available clinical trial data and is intended for researchers, scientists, and drug development professionals.

Comparative Clinical Trial Data

The following tables summarize the key design and outcomes of the clinical trials for **(S)-Minzasolmin**, prasinezumab, and glovadalen.

Table 1: Clinical Trial Design and Patient Demographics

Feature	(S)-Minzasolmin (ORCHESTRA - NCT04658186)	Prasinezumab (PADOVA - NCT04777331)	Glovadalen (ATLANTIS - NCT06055985)
Phase	Phase 2a	Phase 2b	Phase 2a
Number of Patients	496	586	207
Patient Population	Early-stage Parkinson's Disease	Early-stage Parkinson's Disease	Advanced Parkinson's Disease with motor fluctuations
Treatment Duration	Up to 18 months	Minimum of 18 months	10 weeks
Dosage	180mg/day or 360mg/day	1500 mg or 4500 mg every 4 weeks (in PASADENA)	Low-dose and high- dose regimens
Administration	Oral	Intravenous	Oral

Table 2: Efficacy Outcomes

Endpoint	(S)-Minzasolmin (ORCHESTRA)	Prasinezumab (PADOVA)	Glovadalen (ATLANTIS)
Primary Endpoint	Change from baseline in the Movement Disorder Society- Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I–III sum score	Time to confirmed motor progression	Change from baseline in "OFF" time
Primary Endpoint Result	Did not meet primary endpoint[1][2]	Did not meet primary endpoint (HR=0.84, p=0.0657)[3][4]	Met primary endpoint (statistically significant reduction in "OFF" hours)[5]
Secondary Endpoints	Did not meet secondary endpoints	Positive trends observed across multiple secondary and exploratory endpoints	Statistically significant improvement in Patient Global Impression of Change (PGI-C)

Table 3: Safety and Tolerability

Adverse Events	(S)-Minzasolmin (ORCHESTRA)	Prasinezumab (PADOVA)	Glovadalen (ATLANTIS)
Overall Profile	Generally well-tolerated, with an incidence of treatment-emergent adverse events comparable to placebo. No new safety risks were identified.	Well-tolerated with no new safety signals observed.	Positive safety profile and well-tolerated.
Discontinuation Rate	Information not publicly available.	Information not publicly available.	7.2%

Experimental Protocols

(S)-Minzasolmin: ORCHESTRA Study (NCT04658186)

The ORCHESTRA study was a Phase 2a, randomized, double-blind, placebo-controlled trial that enrolled 496 individuals with early-stage Parkinson's disease. Participants were randomized to receive one of two doses of **(S)-Minzasolmin** (180mg/day or 360mg/day) or a placebo for up to 18 months. The primary objective was to assess the efficacy of **(S)-Minzasolmin** in slowing disease progression as measured by the change from baseline in the MDS-UPDRS Parts I–III sum score. Key inclusion criteria included a diagnosis of Parkinson's disease for less than two years and not yet requiring symptomatic therapy.

Prasinezumab: PADOVA Study (NCT04777331)

The PADOVA study is a Phase 2b, randomized, double-blind, placebo-controlled trial that enrolled 586 participants with early-stage Parkinson's disease who were on stable symptomatic therapy. Patients were randomized to receive intravenous infusions of either prasinezumab or placebo every four weeks for a minimum of 18 months. The primary endpoint was the time to confirmed motor progression, defined as a clinically meaningful worsening of motor symptoms.

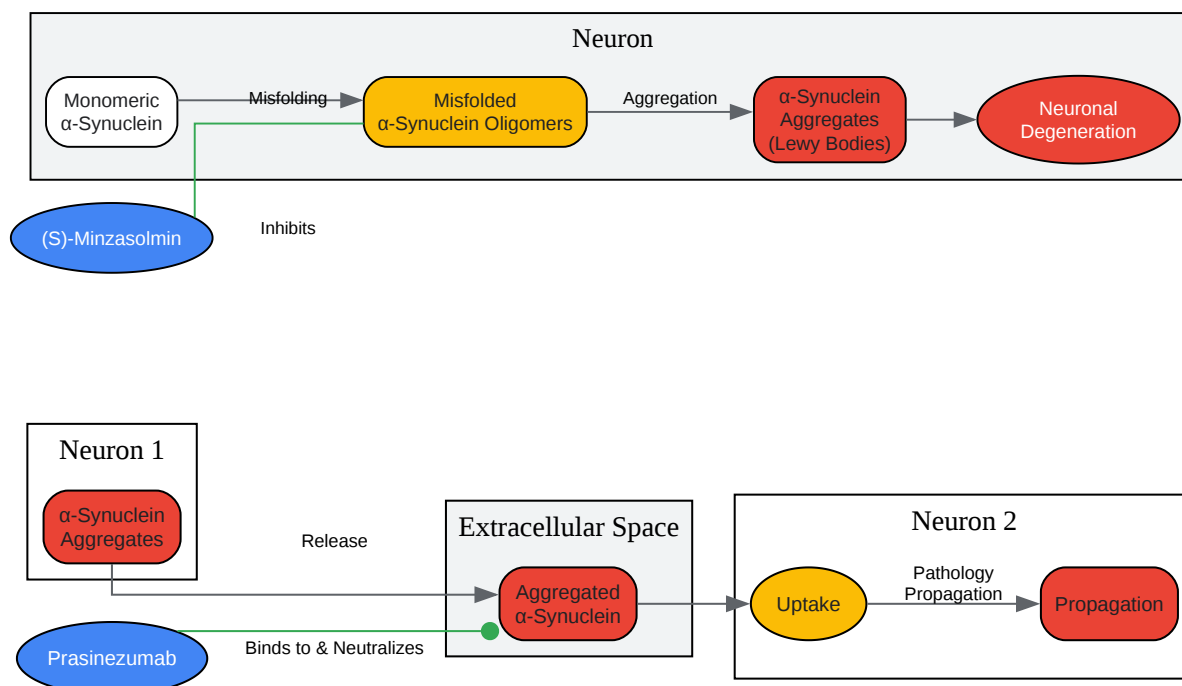
Glovadalen: ATLANTIS Study (NCT06055985)

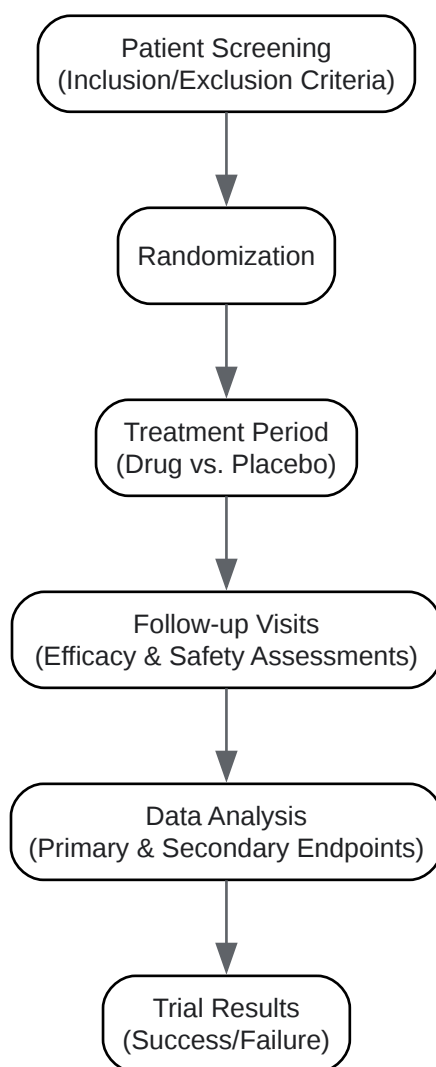
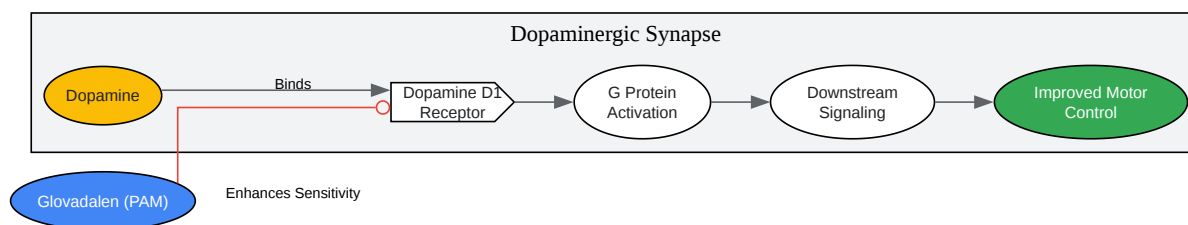
The ATLANTIS study is a Phase 2a, multicenter, double-blind, placebo-controlled, randomized, parallel-group trial that enrolled 207 patients with advanced Parkinson's disease experiencing significant daily motor fluctuations. Participants were randomized to receive either a low or high dose of oral glovadalen, or a placebo, as an adjunct to their standard of care for 10 weeks. The primary endpoint was the change from baseline in the average number of "OFF" hours per day, as recorded in patient diaries.

Signaling Pathways and Experimental Workflows

(S)-Minzasolmin: Inhibition of Intracellular Alpha-Synuclein Misfolding

(S)-Minzasolmin was designed to inhibit the initial misfolding and aggregation of intracellular alpha-synuclein, a key pathological hallmark of Parkinson's disease. By preventing the formation of toxic oligomers and larger aggregates within neurons, the drug aimed to slow down the neurodegenerative process.





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References

- 1. Findings from minzasolmin proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson's research program | UCB [[ucb.com](https://www.ucb.com)]
- 2. UCB drops Parkinson's treatment after ORCHESTRA trial failed all endpoints - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. [neurologylive.com](https://www.neurologylive.com) [[neurologylive.com](https://www.neurologylive.com)]
- 4. A Phase 2b, multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of intravenous prasinezumab in early-stage Parkinson's disease (PADOVA): Rationale, design, and baseline data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Drug With New Mechanism Promising for PD Fluctuations [[medscape.com](https://www.medscape.com)]
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